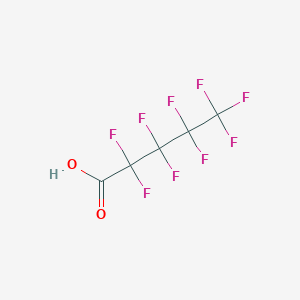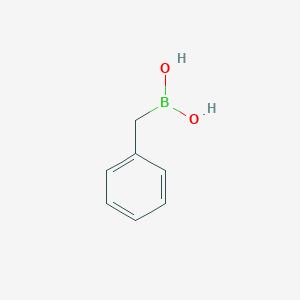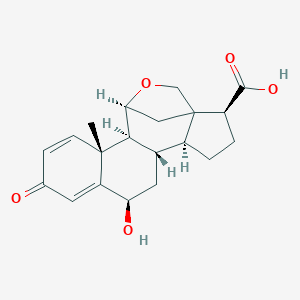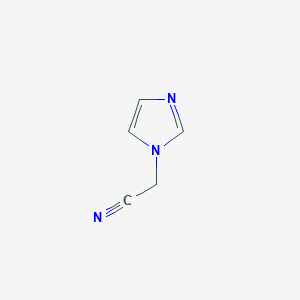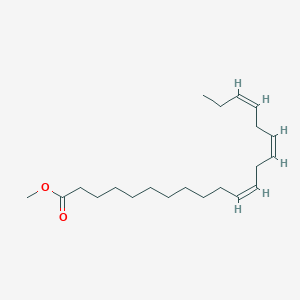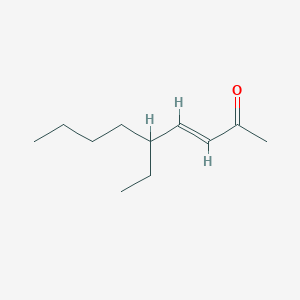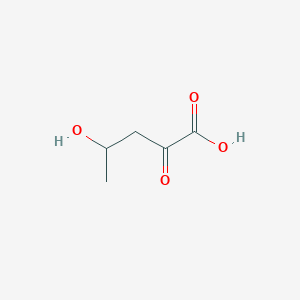
4-Hydroxy-2-oxopentanoic acid
Übersicht
Beschreibung
4-Hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is an organic compound with the molecular formula C5H8O4 . It is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-oxopentanoic acid involves the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-oxopentanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The structure can be further analyzed using tools such as JSmol for a 3D view .Chemical Reactions Analysis
4-Hydroxy-2-oxopentanoic acid is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .Physical And Chemical Properties Analysis
4-Hydroxy-2-oxopentanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 256.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 57.4±6.0 kJ/mol and a flash point of 123.3±19.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding : Levulinic acid exhibits a nearly planar structure and forms hydrogen bonds in crystal form, contributing to its potential in material sciences (Hachuła et al., 2013).
Enzyme Inhibition : Derivatives of 4-hydroxy-2-oxopentanoic acid have been evaluated for inhibitory activity against carboxypeptidase A, an enzyme, suggesting potential pharmaceutical applications (Wang et al., 2010).
Mass Spectrometry and Fragmentation Pathways : This compound has been characterized using mass spectrometry, providing insights into its fragmentation pathways, useful in analytical chemistry (Kanawati et al., 2008).
Reactivity with Enzymes : It has been studied for its reactivity with enzymes like pyruvate kinase, which is significant for understanding enzyme mechanisms and designing inhibitors (Chalkley & Bloxham, 1976).
Synthesis of Functionalized Pyroglutamic Acids : A method for accessing 3-hydroxy-4-oxopentanoic acid derivatives has been developed, important for synthesizing functionalized pyroglutamic acids, which have potential pharmaceutical applications (Gilley et al., 2008).
Metabolism Studies : Its metabolism in biological systems like rat pancreatic islets has been studied, contributing to our understanding of metabolic processes (Hutton et al., 1979).
Hydrogen Bond Analysis : Investigations into the hydrogen bonds between oxime and carboxyl groups in compounds like 4-methyl-2-oxopentanoic acid offer insights into the chemical properties and potential applications of these compounds (Maurin et al., 1995).
Enzymatic Degradation of Aromatic Compounds : The hydration of 2-oxopent-4-enoate, a similar compound, by stereospecific enzymes highlights its role in the degradation of aromatic compounds in bacteria (Collinsworth et al., 1973).
Oxidative Cyclization in Chemical Synthesis : The role of 5-aryl-3-oxopentanoic acid in oxidative cyclization processes has been explored, which is important in organic synthesis (Citterio et al., 1990).
Direct Asymmetric Hydrogenation : The compound has been used in studies exploring the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, a key process in the synthesis of certain intermediates for ACE inhibitors (Zhu et al., 2010).
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-oxopentanoic acid involves its formation by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQINMYQUXOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-oxopentanoic acid | |
CAS RN |
3318-73-8 | |
| Record name | 4-Hydroxy-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-2-OXOPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






